2,5-二溴-1-三苄基咪唑

描述

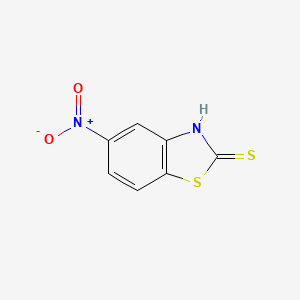

2,5-Dibromo-1-tritylimidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. The compound is not directly mentioned in the provided papers, but it is related to the 2,4,5-trisubstituted imidazoles that are discussed extensively. These papers focus on the synthesis, properties, and potential applications of various imidazole derivatives.

Synthesis Analysis

The synthesis of 2,4,5-trisubstituted imidazoles, which are structurally similar to 2,5-Dibromo-1-tritylimidazole, has been achieved through several methods. One approach utilizes a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, which offers excellent yields and a cleaner reaction profile . Another method involves microwave-assisted synthesis, where cyclization to N-hydroxyimidazole followed by thermal reduction of the N-O bond occurs . Ultrasound-promoted synthesis using zirconium (IV) acetylacetonate as a catalyst under ambient conditions has also been reported, providing excellent yields and milder conditions . Additionally, room temperature ionic liquids have been used to promote the synthesis without any added catalyst, resulting in excellent isolated yields . A divergent and regioselective synthesis from a common intermediate has been developed, illustrating the versatility of methods available for synthesizing imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2,5-Dibromo-1-tritylimidazole, is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution pattern on the imidazole ring can significantly influence the compound's properties and reactivity. The papers provided do not directly analyze the molecular structure of 2,5-Dibromo-1-tritylimidazole, but they do discuss the structural aspects of related compounds, such as 2,4,5-triarylimidazoles and 1,2,4- and 1,2,5-trisubstituted imidazoles .

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by the substituents on the ring. For instance, the synthesis of 2,4,5-triarylimidazole-1,2,3-triazole derivatives via click chemistry demonstrates the potential for further functionalization of the imidazole ring . The use of fluorinated graphene oxide as a catalyst for the synthesis of 2,4,5-triarylimidazole derivatives indicates the possibility of various chemical reactions involving imidazole derivatives . Moreover, the direct synthesis of 2,4,5-trisubstituted imidazoles via cycloadditions of α,β-unsaturated ketones/aldehydes and N'-hydroxyl imidamides shows the versatility of imidazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The papers provided do not specifically discuss the properties of 2,5-Dibromo-1-tritylimidazole, but they do provide insights into the properties of related compounds. For example, the solvent-free synthesis of 2,4,5-triarylimidazolines suggests that the physical properties of these compounds allow for such synthetic approaches . The environmentally benign synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles indicates that the chemical properties of imidazole derivatives can be exploited in green chemistry .

科学研究应用

合成方法

- 三芳基咪唑类化合物的合成,包括类似于2,5-二溴-1-三苄基咪唑的衍生物,已经通过绿色化学原则进行了优化。已经探索了诸如水溶液反应、微波辐射和无溶剂条件下的微波方法等技术,以实现高效和环保的合成。这些方法提供了快速筛选的可能性,并在药物开发和材料科学领域具有广泛的应用潜力 (Chauveau et al., 2010),(Samanta et al., 2013),(Zhou et al., 2009)。

药物化学和生物活性

- 类似于2,5-二溴-1-三苄基咪唑的三芳基咪唑衍生物由于其抗菌和抗分枝杆菌特性在药物化学中显示出有希望的结果。研究表明这些化合物在对抗细菌和真菌菌株方面具有潜力,从而为新型治疗剂铺平道路 (KranthiKumar & Sreenivasulu, 2019)。

光物理性质和离子识别

- 已经探索了三芳基咪唑化合物的光物理性质,包括它们作为离子识别的化学传感器的用途。这些性质使它们在探测DNA结构方面具有价值,并且由于它们与DNA结合或相互作用的能力,可能作为治疗剂。将杂环系统整合到天然氨基酸中可以增加额外功能,扩大这些化合物在科学研究中的范围 (Esteves, Raposo & Costa, 2013)。

材料科学和催化

- 在材料科学领域,与2,5-二溴-1-三苄基咪唑相关的化合物已被用于开发新型催化剂和材料。例如,已合成并表征了一种带有1-三苄基咪唑配体的钯配合物,其在偶联反应中表现出高效率,展示了它在合成化学和材料开发中的潜力 (Liu, Liu & Zhao, 2016)。

电子转移和氧化还原中介体

- 已研究了三芳基咪唑作为氧化还原中介体在电化学C-H键活化和官能化中的作用。对电子转移动力学的洞察以及与其他有机电子转移氧化还原中介体的比较有助于理解电催化氧化过程,并为进一步发展提供指导 (Lu et al., 2014)。

安全和危害

The safety data sheet for 2,5-Dibromo-1-tritylimidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

属性

IUPAC Name |

2,5-dibromo-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Br2N2/c23-20-16-25-21(24)26(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUUMQXVXRVHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CN=C4Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407400 | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-1-tritylimidazole | |

CAS RN |

850429-53-7 | |

| Record name | 2,5-Dibromo-1-(triphenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dibromo-1-tritylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromo-1-tritylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)

![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)